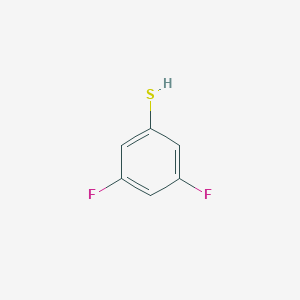

3,5-difluorobenzenethiol

Description

The exact mass of the compound 3,5-Difluorothiophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYVNHDFVIPZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374297 | |

| Record name | 3,5-Difluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99389-26-1 | |

| Record name | 3,5-Difluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99389-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,5-Difluorobenzenethiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzenethiol is a fluorinated aromatic thiol of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms meta to the thiol functionality imparts unique electronic properties, modulates the acidity of the thiol proton, and influences intermolecular interactions. A comprehensive understanding of its physical properties is therefore not merely academic but a practical necessity for its effective use, from reaction engineering and purification to formulation and safety management. This guide provides a detailed examination of the core physical, spectroscopic, and safety data for this compound, contextualized with field-proven insights and methodologies to support its application in advanced research and development.

Core Physicochemical Data

The fundamental physical constants of a molecule are the bedrock upon which its application in synthesis and analysis is built. These properties govern its behavior in solution and in the bulk state, dictating choices for solvents, reaction temperatures, and purification techniques.

Identity and Molecular Characteristics

The unique identity of this compound is defined by its specific atomic composition and arrangement.

| Property | Value |

| Chemical Formula | C₆H₄F₂S |

| Molecular Weight | 146.16 g/mol |

| CAS Number | 2639-08-9 |

| Appearance | Colorless to light yellow liquid |

Thermal, Optical, and Density Properties

These quantitative metrics are essential for laboratory operations, including accurate measurements, temperature control for reactions and distillations, and phase separations.

| Property | Value | Conditions |

| Boiling Point | 164-165 °C | 760 mmHg |

| Density | 1.314 g/mL | at 25 °C |

| Refractive Index | 1.519 | n20/D |

Expertise & Experience Insight: The boiling point of ~165 °C is a critical parameter for purification. Standard atmospheric distillation is feasible, though vacuum distillation is often preferred to reduce the thermal stress on the molecule, minimizing the risk of side reactions or decomposition, particularly if trace impurities could act as catalysts. The density, being significantly higher than water, simplifies aqueous workups, ensuring that the organic layer containing the product will constitute the lower phase in a separatory funnel.

Spectroscopic Fingerprint

Spectroscopic methods provide an empirical confirmation of molecular structure and are the primary means of assessing purity. The following sections describe the expected spectral characteristics of this compound.

-

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR): Proton NMR (¹H) is expected to show two distinct aromatic signals and one signal for the thiol proton (S-H). The aromatic protons will exhibit complex splitting due to both proton-proton and proton-fluorine coupling. Fluorine NMR (¹⁹F) will display a single resonance, confirming the chemical equivalence of the two fluorine atoms. Carbon NMR (¹³C) will be characterized by large carbon-fluorine coupling constants (¹JCF) for the carbons directly attached to the fluorine atoms, a distinctive feature of such structures.

-

Infrared (IR) Spectroscopy: The IR spectrum serves to confirm the presence of key functional groups. A weak but sharp absorption band around 2550-2600 cm⁻¹ is indicative of the S-H stretch. Strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations, while aromatic C=C stretching bands will appear in the 1580-1620 cm⁻¹ range.

Safety, Handling, and Hazard Management

The inherent reactivity and physiological effects of this compound necessitate a robust safety protocol. Its classification under the Globally Harmonized System (GHS) provides a clear framework for understanding its hazards.

GHS Hazard Profile:

-

Signal Word: Danger

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Self-Validating Handling Workflow

A trustworthy protocol for handling hazardous chemicals is a closed-loop, self-validating system where each step's completion is a prerequisite for the next, ensuring safety is structurally integrated.

Caption: A structured workflow for the safe handling of this compound.

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to purity. It is a quick and non-destructive method for verifying the identity and quality of a liquid sample.

Objective: To accurately measure the refractive index of a this compound sample using an Abbe refractometer and to compare it with the literature value.

Instrumentation and Materials:

-

Abbe Refractometer

-

Constant temperature water circulator (set to 20.0 ± 0.1 °C)

-

This compound sample

-

Lint-free lens paper

-

Pasteur pipette

-

Ethanol or acetone (for cleaning)

-

Calibration standard (e.g., distilled water)

Methodology:

-

System Preparation and Calibration:

-

Turn on the refractometer and the attached light source.

-

Connect the constant temperature water circulator to the inlet and outlet ports of the refractometer prisms. Set the temperature to 20.0 °C and allow the system to equilibrate for at least 15 minutes. This step is critical as refractive index is temperature-dependent.

-

Calibrate the instrument. Open the prism, wipe both the measuring and auxiliary prisms gently with lens paper moistened with ethanol, and allow them to dry.

-

Place a drop of distilled water (n²⁰/D = 1.3330) onto the measuring prism. Close and lock the prism.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. If the reading does not match 1.3330, adjust the calibration screw as per the instrument's manual.

-

-

Sample Measurement:

-

Clean and dry the prisms as described above.

-

Using a clean Pasteur pipette, place 2-3 drops of this compound onto the surface of the measuring prism.

-

Immediately close the prism assembly to prevent evaporation.

-

Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.

-

Look through the eyepiece and turn the coarse/fine adjustment knobs until the light/dark boundary comes into view.

-

If the boundary is blurry or has a colored fringe (chromatic aberration), sharpen it by turning the dispersion compensator drum.

-

Precisely align the sharp boundary line with the center of the crosshairs.

-

-

Data Recording and Cleanup:

-

Read the refractive index value from the instrument's scale. Record the value and the temperature.

-

Repeat the measurement two more times with fresh aliquots of the sample to ensure reproducibility.

-

Thoroughly clean the prisms with a suitable solvent (e.g., ethanol) and lens paper immediately after use.

-

Caption: Step-by-step workflow for the determination of refractive index.

References

- Product Safety and Information: The physical properties and GHS safety data are compiled from authoritative chemical supplier documentation. For a comprehensive Safety Data Sheet (SDS) and product specifications, refer to major chemical suppliers who list CAS number 2639-08-9.

An In-Depth Technical Guide to 3,5-Difluorobenzenethiol: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-difluorobenzenethiol (also known as 3,5-difluorothiophenol), a key building block for researchers in medicinal chemistry, materials science, and organic synthesis. We will delve into its core properties, reliable synthetic routes, characteristic reactivity, and the strategic rationale for its application in modern drug development. This document is designed to move beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and protocols.

Core Identification and Physicochemical Properties

This compound is a specialty chemical valued for the unique electronic properties conferred by its symmetric difluoro substitution pattern. The strong electronegativity of the fluorine atoms significantly influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, making it a distinct tool in the synthetic chemist's arsenal.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Reference(s) |

| CAS Number | 99389-26-1 | [1] |

| Molecular Formula | C₆H₄F₂S | [1] |

| Molecular Weight | 146.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 155.8 °C at 760 mmHg | [1] |

| Density | 1.323 g/cm³ | [1] |

| Flash Point | 53 °C | [1] |

| Synonyms | 3,5-Difluorothiophenol, Benzenethiol, 3,5-difluoro- | [1][2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached from two primary, reliable precursors: 3,5-difluoroaniline or 3,5-difluorobenzenesulfonyl chloride. The choice of route often depends on the availability of starting materials and the scale of the reaction.

Synthesis via Diazotization of 3,5-Difluoroaniline (Leuckart Thiophenol Reaction)

This is a classic and robust method for converting an aromatic amine to a thiophenol.[3] The causality behind this multi-step, one-pot process is rooted in the transformation of the stable amine group into a highly reactive diazonium salt, which can then be intercepted by a sulfur nucleophile.

The workflow involves three key stages:

-

Diazotization: The amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Xanthate Formation: The diazonium salt is reacted with a sulfur nucleophile, typically potassium ethyl xanthate. The xanthate displaces the dinitrogen gas in a radical or ionic process, forming an aryl dithiocarbonate. This step is critical as the xanthate is an easily handled, stable sulfur source.

-

Hydrolysis: The intermediate dithiocarbonate is hydrolyzed under basic conditions (e.g., with potassium hydroxide) to cleave the xanthate ester, yielding the thiophenolate salt. Subsequent acidification liberates the final this compound.

Synthesis via Reduction of 3,5-Difluorobenzenesulfonyl Chloride

An alternative pathway involves the reduction of the corresponding sulfonyl chloride. This method is advantageous if 3,5-difluorobenzenesulfonyl chloride is a more accessible starting material. Several reducing agents can accomplish this transformation, with triphenylphosphine in toluene being an efficient and chemoselective option.[4]

Protocol: General Method for Reduction of Arylsulfonyl Chlorides [4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,5-difluorobenzenesulfonyl chloride (1.0 eq) in dry toluene.

-

Addition of Reducing Agent: Add triphenylphosphine (approx. 2.0-3.0 eq) to the solution. The stoichiometry is chosen to ensure complete reduction and to consume the oxygen and chlorine atoms.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Workup: After cooling, the reaction mixture is typically subjected to an acidic workup to hydrolyze intermediates, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography or distillation to yield the pure this compound.

Expertise & Experience Insight: The triphenylphosphine reduction is remarkably fast and clean. The driving force is the formation of the highly stable triphenylphosphine oxide. This method is often preferred for its mild conditions and tolerance of various functional groups, which is a significant consideration in complex molecule synthesis.

Reactivity and Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, binding affinity, and bioavailability.[5] The 3,5-difluoro substitution pattern is particularly valuable.

Key Advantages of the 3,5-Difluorophenyl Moiety:

-

Metabolic Blocking: The C-F bond is exceptionally strong and not susceptible to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine atoms at the 3 and 5 positions can shield adjacent sites from metabolic attack.

-

Modulation of Acidity (pKa): The two electron-withdrawing fluorine atoms significantly lower the pKa of the thiol group compared to thiophenol itself. This makes the corresponding thiolate easier to form and enhances its nucleophilicity in certain reactions.

-

Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing ligand binding affinity.[5]

The thiol group itself is a versatile functional handle. Its primary utility lies in forming thioether linkages through nucleophilic substitution reactions.

Analytical Characterization: Spectroscopic Signature

Verifying the identity and purity of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While a publicly available, experimentally verified spectrum is not readily accessible, the expected chemical shifts and coupling patterns can be reliably predicted.

Expected NMR Spectral Data (in CDCl₃):

-

¹H NMR:

-

~3.6 ppm (singlet, 1H): This signal corresponds to the thiol proton (-SH). Its chemical shift can be variable and the peak may be broad depending on concentration and solvent purity.

-

~6.8-7.0 ppm (multiplet, 3H): The aromatic protons will appear in this region. The proton at C4 (para to the thiol) will likely be a triplet of triplets due to coupling to the two meta fluorine atoms and the two ortho protons. The two equivalent protons at C2 and C6 (ortho to the thiol) will appear as a doublet of doublets or a more complex multiplet.

-

-

¹⁹F NMR:

-

~ -108 to -115 ppm (singlet or narrow multiplet): A single, strong signal is expected as both fluorine atoms are chemically equivalent. The chemical shift is reported relative to CFCl₃ (0 ppm).[6][7] The signal will show small couplings to the meta protons. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence of the fluorinated ring and assessing purity.[8][9]

-

-

¹³C NMR:

-

Signals for the aromatic carbons will be observed between ~105-165 ppm. The key feature will be the large carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF), which split the carbon signals into doublets or triplets, confirming the substitution pattern. The carbon directly attached to fluorine (C3/C5) will show the largest coupling (~250 Hz) and appear as a doublet. The C-S carbon will be a triplet due to coupling with two meta fluorine atoms.

-

Safety and Handling

Trustworthiness through Self-Validation: Treat All Thiophenols with Extreme Caution.

Aryl thiols are notoriously hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Toxicity and Irritation: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Stench: Thiophenols possess an extremely powerful and unpleasant odor. All manipulations must be conducted in a well-ventilated chemical fume hood. Glassware should be decontaminated with an oxidizing agent like bleach solution before being removed from the hood.

-

Flammability: The compound is a combustible liquid. Keep away from heat, sparks, and open flames.

-

Handling:

-

Always use in a certified chemical fume hood.

-

Wear appropriate PPE: nitrile or neoprene gloves, a lab coat, and chemical safety goggles.

-

Have an appropriate spill kit ready.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.

-

References

-

Shanghai Minstar Chemical Co., Ltd. (2023). 3,5-Difluorothiophenol CAS NO.99389-26-1. Available at: [Link]

-

Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179–224. Available at: [Link]

-

Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

- Google Patents (1994). Process for preparing 3,5-difluoroaniline. US5294742A.

-

Bellale, E. et al. (2008). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate. Available at: [Link]

-

University of Calgary (2023). 19Flourine NMR. Chem LibreTexts. Available at: [Link]

-

Wikipedia (2023). Leuckart thiophenol reaction. Available at: [Link]

-

The Royal Society of Chemistry (2014). Supporting Information for "An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes...". Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

PubChem. 3,4-Difluorobenzenethiol. National Institutes of Health. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Difluorobenzenesulfonyl chloride 97 210532-25-5 [sigmaaldrich.com]

- 6. colorado.edu [colorado.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azom.com [azom.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

synthesis and purification of 3,5-difluorobenzenethiol

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Difluorobenzenethiol

Introduction

This compound is a vital organofluorine building block in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a desirable synthon for drug discovery professionals. However, the introduction of a thiol group onto an electron-deficient, fluorinated aromatic ring, coupled with the inherent sensitivity of thiols to oxidation, presents distinct challenges in both synthesis and purification.

This guide provides a comprehensive overview of the principal synthetic routes to this compound, grounded in established chemical principles. We will delve into the causality behind experimental choices, offering field-proven insights for researchers and process chemists. Each pathway is accompanied by a detailed, self-validating protocol, and this document concludes with a critical discussion on purification strategies tailored to the specific properties of this compound.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is often dictated by the availability of starting materials, scalability, and the desired purity profile of the final product. Three primary strategies dominate the synthesis of this compound, each originating from a different precursor.

| Strategy | Starting Material | Key Transformation | Advantages | Challenges |

| Pathway 1 | 3,5-Difluoroaniline | Leuckart Thiophenol Reaction | Well-established, reliable for many aryl thiols. | Diazonium intermediates can be unstable; requires careful temperature control. |

| Pathway 2 | 3,5-Difluorophenol | Newman-Kwart Rearrangement | Avoids unstable diazonium salts; good for large-scale synthesis. | Requires high temperatures for rearrangement; hydrolysis of the intermediate is necessary. |

| Pathway 3 | 1-Iodo-3,5-difluorobenzene | Copper-Catalyzed C-S Coupling | High functional group tolerance; mild reaction conditions possible. | Requires a metal catalyst which must be removed; starting iodide may be costly. |

Pathway 1: Leuckart Thiophenol Reaction from 3,5-Difluoroaniline

The Leuckart thiophenol reaction is a classic and robust method for converting an aromatic amine into a thiol.[1][2] The process involves the diazotization of the aniline, followed by reaction with a xanthate salt to form an aryl xanthate intermediate. This intermediate is then hydrolyzed under basic conditions to yield the target thiophenol.[3][4]

Mechanistic Rationale

The core of this reaction lies in the conversion of the amino group into an excellent leaving group, the diazonium salt (-N₂⁺). This highly reactive species is then susceptible to nucleophilic attack by the sulfur atom of the xanthate. The choice of potassium ethyl xanthate is common due to its stability and commercial availability. The final hydrolysis step cleaves the xanthate ester to liberate the free thiol. Careful control of temperature during diazotization (typically 0-5 °C) is critical to prevent premature decomposition of the diazonium salt.

Detailed Experimental Protocol

-

Diazotization:

-

To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid (chilled to 0 °C), add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Maintain the temperature strictly between 0 and 5 °C throughout the addition.

-

Continue stirring at this temperature for 30 minutes post-addition to ensure complete formation of the diazonium salt.

-

-

Xanthate Formation:

-

In a separate flask, dissolve potassium ethyl xanthate (1.5 eq) in water and chill to 10 °C.

-

Slowly add the cold diazonium salt solution to the xanthate solution. A yellow precipitate of the aryl xanthate should form.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Hydrolysis and Work-up:

-

Heat the reaction mixture to 70 °C and hold for 1 hour to ensure complete reaction and to decompose any excess xanthate.

-

Cool the mixture and add a solution of sodium hydroxide (3.0 eq) in ethanol/water.

-

Reflux the mixture for 4-6 hours to hydrolyze the xanthate intermediate.

-

Cool to room temperature, and acidify carefully with cold hydrochloric acid to a pH of ~1.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Pathway 2: Newman-Kwart Rearrangement from 3,5-Difluorophenol

The Newman-Kwart rearrangement provides an elegant, high-temperature method for converting phenols to thiophenols.[5] This thermal, intramolecular rearrangement involves the 1,3-migration of an aryl group from an oxygen atom to a sulfur atom.[6] The overall process is a two-step sequence: formation of an O-aryl thiocarbamate followed by its thermal rearrangement and subsequent hydrolysis.[7]

Mechanistic Rationale

The driving force for the rearrangement is the significant thermodynamic stability of the carbon-oxygen double bond (in the product) compared to the carbon-sulfur double bond (in the starting material).[6] The reaction proceeds through a concerted, four-membered cyclic transition state.[5] This requires high thermal energy (typically 200-300 °C) to overcome the activation barrier. The initial O-aryl thiocarbamate is readily formed by deprotonating the starting phenol with a suitable base and reacting it with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride.

Detailed Experimental Protocol

-

O-Aryl Thiocarbamate Synthesis:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 3,5-difluorophenol (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.

-

Stir at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude O-aryl thiocarbamate. This intermediate is often pure enough for the next step or can be purified by chromatography.

-

-

Rearrangement and Hydrolysis:

-

Heat the crude O-(3,5-difluorophenyl) N,N-dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 220-260 °C under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture. If a solvent was used, the product can be isolated by vacuum distillation.

-

Dissolve the resulting crude S-aryl thiocarbamate in ethanol and add an aqueous solution of potassium hydroxide (5.0 eq).

-

Reflux the mixture for 8-12 hours.

-

Cool, acidify with cold hydrochloric acid, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Pathway 3: Copper-Catalyzed Coupling from 1-Iodo-3,5-difluorobenzene

Modern cross-coupling methodologies offer a powerful alternative for C-S bond formation. A copper-catalyzed approach allows for the coupling of aryl iodides with a simple sulfur source, which is then reduced in situ to the desired thiol.[8][9] This method is often valued for its milder conditions and broad substrate scope.

Mechanistic Rationale

This one-pot procedure begins with a Cu(I)-catalyzed reaction between the aryl iodide and elemental sulfur in the presence of a base like potassium carbonate.[9] This forms a disulfide or related polysulfide species. This intermediate is not isolated but is directly reduced in the same pot using a reducing agent like sodium borohydride (NaBH₄).[8] The choice of a copper catalyst is economical, and the entire sequence can be performed without isolating the potentially unstable disulfide intermediate.

Detailed Experimental Protocol

-

Coupling Reaction:

-

In a reaction vessel, combine 1-iodo-3,5-difluorobenzene (1.0 eq), elemental sulfur powder (2.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent and purge the vessel with an inert gas.

-

Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting aryl iodide.

-

-

In Situ Reduction and Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add sodium borohydride (3.0 eq) portion-wise. An exotherm and gas evolution may be observed.

-

Stir the mixture for 2-4 hours at room temperature.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude thiol.

-

Purification of this compound

The purification of thiols requires careful consideration to prevent their oxidation to the corresponding disulfides. This compound is a liquid at room temperature, making vacuum distillation and chromatography the primary methods of purification.

Vacuum Distillation

Distillation is highly effective for separating the thiol from non-volatile impurities, such as catalyst residues or high-molecular-weight byproducts.[10]

-

Rationale: Due to the relatively high boiling point of aryl thiols, distillation must be performed under reduced pressure to prevent thermal decomposition.[11]

-

Protocol:

-

Assemble a distillation apparatus suitable for vacuum operation.

-

Place the crude thiol in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Gradually heat the flask using an oil bath.

-

Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

-

Flash Column Chromatography

Chromatography is employed when distillation fails to separate the thiol from impurities with similar boiling points, most commonly the corresponding disulfide.

-

Rationale: The separation is based on differential adsorption of components to the stationary phase. However, standard silica gel can be slightly acidic and its large surface area can promote the oxidation of the thiol.[12]

-

Protocol and Key Considerations:

-

Solvent Deoxygenation: Before preparing the eluent (e.g., a mixture of hexanes and ethyl acetate), bubble argon or nitrogen through the solvents for 15-20 minutes to minimize dissolved oxygen.

-

Stationary Phase: Use standard silica gel for routine purifications. If oxidation is a significant issue, consider using acidic alumina or deactivating the silica gel by pre-eluting the packed column with the eluent containing a small amount of a scavenger like triethylamine (0.1-1%).

-

Elution: Perform the chromatography quickly ("flash") to minimize the contact time between the thiol and the stationary phase.

-

Fraction Analysis: Analyze the collected fractions by TLC, staining with a potassium permanganate dip (thiols show up as yellow spots on a purple background) or by GC-MS.

-

Organofluorine Specifics: The fluorine atoms can alter the polarity of the molecule in non-intuitive ways. It may be necessary to screen several solvent systems to achieve optimal separation.[13][14]

-

Safety and Handling

-

Odor: Aryl thiols have extremely potent and unpleasant odors. All manipulations should be conducted in a well-ventilated fume hood.

-

Toxicity: Thiols are toxic. Avoid inhalation, ingestion, and skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Many reagents used in these syntheses are hazardous (e.g., sodium hydride is flammable, sodium nitrite is an oxidizer, copper salts are toxic). Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Waste: Quench reactive reagents carefully before disposal. Thiol-containing waste should be treated with bleach (sodium hypochlorite) to oxidize the thiol and neutralize the odor before being sent to the appropriate chemical waste stream.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Leuckart reaction is a dependable choice when 3,5-difluoroaniline is readily available. The Newman-Kwart rearrangement offers a robust, scalable alternative starting from the corresponding phenol, avoiding the handling of diazonium salts. For a more modern approach with high functional group tolerance, copper-catalyzed C-S coupling from the aryl iodide is an excellent option. The ultimate choice of method will depend on a careful evaluation of starting material cost, scalability, and equipment availability. Regardless of the synthetic route, meticulous purification via vacuum distillation and/or carefully executed column chromatography is paramount to obtaining high-purity this compound, free from its common disulfide impurity.

References

-

Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]

-

Sharma, P., & Kumar, A. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

-

Deng, G.-J., & Chen, C. (2014). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 10, 360–387. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(8), 588-593. [Link]

-

Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39–43. [Link]

-

Kim, H., et al. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies, 23(18), 2797-2812. [Link]

-

Wikipedia. (n.d.). Leuckart thiophenol reaction. Wikipedia. [Link]

-

Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179-224. [Link]

-

Tarbell, D. S., & Fukushima, D. K. (1947). m-THIOCRESOL. Organic Syntheses, 27, 81. [Link]

- Bräse, S., et al. (1994). Process for preparing 3,5-difluoroaniline.

-

Poplawska, M., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3432. [Link]

-

Wikipedia. (n.d.). Newman–Kwart rearrangement. Wikipedia. [Link]

-

Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]

-

ChemBK. (2024). 3,4-difluorobenzenethiolate. ChemBK. [Link]

-

University of Rochester. (n.d.). Purification. University of Rochester Chemistry Department. [Link]

- Clark, J. H., et al. (1999). Process for preparing 3,5-difluoroaniline.

-

Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

-

Wikipedia. (n.d.). Réarrangement de Newman-Kwart. Wikipédia. [Link]

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

-

PrepChem. (n.d.). Synthesis of 3',5'-difluoropropiophenone. PrepChem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Organic Chemistry Portal. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN101412690A.

-

Chemistry Stack Exchange. (2025). Purification of thiols. Chemistry Stack Exchange. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Zahbi, M. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. Journal of Chemical Engineering & Process Technology. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

-

ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Deoxyfluorination of Aliphatic Alcohols. Organic Syntheses. [Link]

-

Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Reddit. [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol. CN117964460A.

-

James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

- Google Patents. (n.d.).

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 3. Leuckart Thiophenol Reaction [drugfuture.com]

- 4. Leuckart Thiophenol Reaction [drugfuture.com]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Réarrangement de Newman-Kwart — Wikipédia [fr.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 10. longdom.org [longdom.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Difluorobenzenethiol

Molecular Structure and Key Spectroscopic Features

3,5-Difluorobenzenethiol (C₆H₄F₂S) is an aromatic thiol containing two fluorine atoms symmetrically positioned on the benzene ring. This substitution pattern dictates a unique set of spectroscopic signatures. The key structural features influencing its spectra are the aromatic ring system, the thiol (-SH) group, and the carbon-fluorine (C-F) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Symphony of Couplings

The ¹H NMR spectrum of this compound is predicted to be relatively simple yet rich in coupling information. Due to the molecule's C₂ᵥ symmetry, we expect to see two distinct signals in the aromatic region and one for the thiol proton.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~ 7.0 - 7.2 | Triplet of Triplets (tt) | 1H | H-4 | JH4-F3,5 ≈ 8-10 Hz (ortho), JH4-H2,6 ≈ 2-3 Hz (meta) |

| ~ 6.7 - 6.9 | Doublet of Triplets (dt) | 2H | H-2, H-6 | JH2,6-F3,5 ≈ 6-8 Hz (meta), JH2,6-H4 ≈ 2-3 Hz (meta) |

| ~ 3.5 - 4.5 | Singlet (broad) | 1H | SH | None |

Causality Behind Predictions:

-

The chemical shifts are estimated based on the parent compound, 1,3-difluorobenzene, where the aromatic protons appear between 6.7 and 7.3 ppm.[1] The introduction of the electron-donating thiol group is expected to cause a slight upfield shift.

-

H-4 Proton: This proton is flanked by two fluorine atoms, leading to a large ortho H-F coupling, which will split the signal into a triplet. Furthermore, it is coupled to the two meta protons (H-2 and H-6), resulting in a smaller meta H-H coupling, further splitting each peak of the triplet into another triplet, thus appearing as a triplet of triplets (tt).

-

H-2 and H-6 Protons: These two protons are chemically equivalent due to symmetry. Each is coupled to the two meta fluorine atoms, resulting in a triplet. They are also coupled to the meta H-4 proton, splitting each peak of the triplet into a doublet, giving rise to a doublet of triplets (dt).

-

Thiol Proton: The thiol proton signal is typically broad due to exchange processes and its acidity. Its chemical shift can vary significantly depending on the solvent and concentration.

Diagram of Predicted ¹H NMR Couplings:

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). Chloroform-d is a good starting point for general solubility.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, use a standard pulse program for fluorine. No special setup is typically required on modern spectrometers.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

IR Spectroscopy Sample Preparation and Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Detailed Steps (using an Attenuated Total Reflectance - ATR accessory):

-

Instrument Setup:

-

Ensure the ATR accessory is properly installed in the FTIR spectrometer.

-

Clean the surface of the ATR crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol, and allow it to dry completely.

-

-

Background Acquisition:

-

Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid should be placed on the crystal and firm pressure applied with the built-in press.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.

-

-

Data Processing:

-

The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry Sample Preparation and Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Detailed Steps (using Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent compatible with the GC system, such as methanol, acetonitrile, or dichloromethane.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity column).

-

Establish a suitable temperature program for the GC oven to ensure good separation and peak shape.

-

Set the MS to operate in EI mode, typically at an ionization energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample will be vaporized, separated on the GC column, and then introduced into the MS ion source.

-

The mass spectrometer will acquire mass spectra across the GC run.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted spectral data with detailed experimental protocols, researchers are well-equipped to identify, analyze, and utilize this compound in their work. The principles and methodologies outlined herein are foundational for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3,4-Difluorobenzenethiol. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 3,5-Difluorophenyl isothiocyanate. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]

-

PubChemLite. 3,5-difluorothiophenol (C6H4F2S). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChem. m-Fluorobenzenethiol. [Link]

-

Journal of the American Chemical Society. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology. m-Fluorothiophenol. [Link]

-

Wiley. 4. 13C NMR Spectroscopy. [Link]

-

Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. [Link]

-

SpectraBase. 3,5-Difluoroanisole - Optional[Raman] - Spectrum. [Link]

-

ACS Publications. Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Introduction: The Strategic Importance of 3,5-Difluorobenzenethiol

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 3,5-Difluorobenzenethiol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the judicious incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. This compound is a reagent of significant interest, serving as a versatile building block for introducing a fluorinated arylthio moiety.[1] The strategic placement of two fluorine atoms meta to the thiol group profoundly modulates the electronic environment of the sulfur atom, imparting a unique reactivity profile that is critical for researchers to understand and leverage. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and alter the binding affinity of drug candidates.[2]

This guide provides a comprehensive technical analysis of the thiol group's reactivity in this compound. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern its behavior. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its acidity, nucleophilicity, and oxidation pathways, supported by actionable experimental protocols.

Pillar 1: The Governing Influence of Meta-Difluorination

To comprehend the reactivity of this compound, one must first appreciate the dual electronic nature of fluorine substituents on an aromatic ring. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, while simultaneously exerting a weaker, electron-donating resonance (or mesomeric, +M) effect via its lone pairs.[3][4][5]

In the specific case of this compound, the fluorine atoms are positioned meta to the thiol group. This positioning is crucial because the resonance effect primarily influences the ortho and para positions.[6] Therefore, the +M effect of the fluorine atoms has a negligible impact on the thiol group. The reactivity of the thiol is almost exclusively dominated by the potent, distance-dependent -I effect of two fluorine atoms. This strong inductive withdrawal of electron density from the benzene ring extends to the sulfur atom, rendering it significantly more electron-deficient than in unsubstituted benzenethiol.

Caption: Dominant inductive effect of meta-fluorine atoms.

Pillar 2: Enhanced Acidity and Facile Thiolate Generation

A direct consequence of the powerful inductive electron withdrawal is a significant increase in the acidity of the thiol proton. The resulting thiolate anion is stabilized by the delocalization of the negative charge onto the electron-deficient aromatic ring. While the precise experimental pKa of this compound is not widely reported, it is expected to be substantially lower than that of benzenethiol (pKa ≈ 6.6).[7] For comparison, the predicted pKa of 2,4-difluorobenzenethiol is approximately 5.78, suggesting a similar or even greater increase in acidity for the 3,5-isomer.[8]

This enhanced acidity is a significant practical advantage, as it allows for the quantitative formation of the highly nucleophilic thiolate anion using milder bases than those required for simple alkanethiols or even benzenethiol itself.

| Compound | pKa (in water) | Relative Acidity |

| Benzenethiol | ~6.6[7] | Baseline |

| This compound | ~5.5 (Estimated) | More Acidic |

| 4-Nitrobenzenethiol | 4.5 | Most Acidic |

| 4-Methylbenzenethiol | ~6.9 | Less Acidic |

Table 1. Comparison of pKa values for selected arenethiols. The value for this compound is an estimate based on the electronic effects of fluorine substituents.

Protocol: In Situ Generation of 3,5-Difluorobenzenethiolate

This protocol describes a self-validating system for generating the thiolate for immediate use in nucleophilic reactions. The disappearance of the thiol's characteristic pungent odor can serve as a qualitative indicator of complete deprotonation.

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous aprotic solvent (e.g., DMF, THF, or Acetonitrile, 10 mL per mmol of thiol).

-

Reagent Addition: Add this compound (1.0 eq) to the stirring solvent under a positive pressure of nitrogen.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a mild base (e.g., triethylamine (1.1 eq), potassium carbonate (1.5 eq), or sodium hydride (1.1 eq, 60% dispersion in mineral oil)) portion-wise.

-

Causality: The choice of base depends on the electrophile's sensitivity. Triethylamine is suitable for many applications, while a stronger, non-nucleophilic base like NaH ensures complete and irreversible deprotonation. Cooling is essential when using NaH to control the exothermic reaction and hydrogen gas evolution.

-

-

Confirmation of Thiolate Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The resulting clear (or slightly colored) solution contains the 3,5-difluorobenzenethiolate anion, ready for reaction with an electrophile.

Pillar 3: Modulated Nucleophilicity and Thioether Synthesis

The formation of carbon-sulfur bonds to create thioethers is one of the most common applications for thiols.[9] According to the Hard and Soft Acids and Bases (HSAB) theory, the thiolate anion is a classic "soft" nucleophile, showing a strong preference for reacting with soft electrophiles such as alkyl halides and Michael acceptors.[7][10][11]

However, the electronic effects of the difluoro substitution present a critical nuance. While deprotonation is facilitated (enhanced acidity), the resulting thiolate is inherently less nucleophilic than the unsubstituted benzenethiolate. The inductive withdrawal of electron density by the fluorine atoms reduces the electron density on the sulfur, making it a less potent electron-pair donor.[12][13] This attenuated nucleophilicity must be considered when selecting reaction conditions.

Caption: Synthetic routes to thioethers from this compound.

Protocol: S-Alkylation via SN2 Reaction

This protocol details the synthesis of an aryl-alkyl thioether, a common structural motif.

-

Thiolate Generation: In a flask prepared as described previously, generate the 3,5-difluorobenzenethiolate from this compound (1.0 eq) using potassium carbonate (1.5 eq) in anhydrous DMF (10 mL).

-

Electrophile Addition: To the resulting thiolate solution at room temperature, add the primary or secondary alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

-

Causality: An SN2 reaction is highly effective with unhindered electrophiles.[14] Using a slight excess of the electrophile ensures complete consumption of the thiolate. DMF is an excellent polar aprotic solvent that enhances the rate of SN2 reactions.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed (typically 2-4 hours).

-

Workup and Purification: Cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Pillar 4: Oxidation Pathways of the Thiol Group

The sulfur atom in a thiol is in its lowest oxidation state (-2) and is readily oxidized. The electron-deficient nature of the sulfur in this compound may slightly increase its resistance to oxidation compared to electron-rich thiols, but it remains a highly susceptible functional group.[15] The choice of oxidant and reaction conditions allows for selective access to different oxidation states, primarily disulfides and sulfonic acids (or their derivatives).

Caption: Controlled oxidation of the thiol functional group.

Protocol: Controlled Oxidation to Bis(3,5-difluorophenyl) Disulfide

Disulfide formation is a common side reaction when handling thiols and can also be a desired synthetic transformation.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or dichloromethane (20 mL).

-

Oxidant Addition: To the stirring solution, add a solution of iodine (0.55 eq) in the same solvent dropwise. The deep brown color of the iodine will fade as it is consumed.

-

Causality: Iodine is a mild oxidant that selectively converts thiols to disulfides without over-oxidation. The stoichiometry is critical; exactly 0.5 equivalents are needed per equivalent of thiol.

-

-

Completion: Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor by TLC for the disappearance of the thiol.

-

Workup: If excess iodine is present (persistent yellow/brown color), quench by adding a few drops of aqueous sodium thiosulfate solution until the color disappears. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The resulting disulfide can be further purified by recrystallization or chromatography.

Protocol: Strong Oxidation to 3,5-Difluorobenzenesulfonyl Chloride

Sulfonyl chlorides are valuable intermediates for the synthesis of sulfonamides and sulfonates.

-

Setup: In a flask equipped with a stir bar and thermometer, prepare a biphasic mixture of acetonitrile (15 mL) and water (5 mL). Dissolve this compound (1.0 eq) in this mixture.

-

Cooling: Cool the stirring solution in an ice-water bath to 0-5 °C.

-

Oxidant Addition: Add trichloroisocyanuric acid (TCCA, ~1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: TCCA serves as a potent oxidizing and chlorinating agent, converting the thiol directly to the sulfonyl chloride in one step.[16] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition.

-

-

Reaction: Stir the mixture vigorously in the ice bath for 30-60 minutes. A white precipitate (cyanuric acid) will form.

-

Workup: Filter the reaction mixture to remove the cyanuric acid, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with more ethyl acetate.

-

Purification: Combine the organic layers, wash with cold dilute HCl and then brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure at low temperature to yield the crude sulfonyl chloride, which can be used directly or purified by chromatography.

Conclusion

The reactivity of the thiol group in this compound is a nuanced interplay of competing electronic effects. The dominant meta-inductive electron withdrawal by the two fluorine atoms renders the thiol proton significantly more acidic, facilitating its conversion to the corresponding thiolate. This same effect, however, attenuates the nucleophilicity of the resulting thiolate anion. This understanding is paramount for designing effective synthetic strategies, whether for forming thioethers via nucleophilic substitution or for performing controlled oxidations to disulfides and sulfonyl chlorides. By leveraging the principles and protocols outlined in this guide, researchers can effectively employ this compound as a strategic building block in the development of novel pharmaceuticals and advanced materials.

References

-

Title: A kinetic study of the nucleophilicity of substituted arenethiols in reaction with p-nitrophenyl acetate Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation Source: PubMed URL: [Link]

-

Title: Reactions of Thiols Source: Chemistry Steps URL: [Link]

-

Title: Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation Source: ResearchGate URL: [Link]

-

Title: Reactivity of Aromatic Thiols and Their Derivatives Source: Springer Link URL: [Link]

-

Title: Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Calculated nucleophilicity of phenols/thiophenols and experimental... Source: ResearchGate URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Thioether Formation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: 3,4-difluorobenzenethiolate Source: ChemBK URL: [Link]

-

Title: Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols Source: PubMed URL: [Link]

-

Title: Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea Source: Taylor & Francis Online URL: [Link]

-

Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ResearchGate URL: [Link]

-

Title: Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines Source: PubMed Central URL: [Link]

-

Title: 3,4-Difluorobenzenethiol Source: PubChem URL: [Link]

-

Title: 2,4-Difluorobenzenethiol Source: LookChem URL: [Link]

-

Title: Asymmetric synthesis of tertiary thiols and thioethers Source: PubMed Central URL: [Link]

-

Title: Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application Source: MDPI URL: [Link]

-

Title: Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers Source: PubMed Central URL: [Link]

-

Title: Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores Source: ResearchGate URL: [Link]

-

Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: RSC Publishing URL: [Link]

-

Title: Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores Source: PubMed Central URL: [Link]

-

Title: Why are some substitution reactions of benzene electrophilic and some nucleophilic? Source: Quora URL: [Link]

-

Title: Synthesis of thiols and thioether Source: YouTube URL: [Link]

-

Title: Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives Source: ResearchGate URL: [Link]

-

Title: 3,5-Difluorophenyl isothiocyanate Source: PubChem URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Drugs and agrochemicals containing a difluoromethylthio group. Source: ResearchGate URL: [Link]

-

Title: The Chemistry of the Thiol Group Source: ResearchGate URL: [Link]

-

Title: Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide Source: PubMed URL: [Link]

-

Title: Thiol group – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Oxidation of fluoromethyl and difluoromethyl sulfides Source: ResearchGate URL: [Link]

-

Title: Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cas 1996-44-7,2,4-Difluorobenzenethiol | lookchem [lookchem.com]

- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 10. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A kinetic study of the nucleophilicity of substituted arenethiols in reaction with p-nitrophenyl acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Solubility of 3,5-Difluorobenzenethiol in Organic Solvents

Introduction

3,5-Difluorobenzenethiol is a fluorinated aromatic thiol of significant interest in pharmaceutical and materials science research.[1] Its utility as a synthetic building block, particularly in the creation of active pharmaceutical ingredients (APIs) and for surface modification in materials science, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility is a critical parameter that dictates solvent choice for synthesis, purification, extraction, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be governed by a combination of factors, including polarity, hydrogen bonding capability, and molecular size.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂S | [1] |

| Molecular Weight | 146.16 g/mol | [1] |

| Boiling Point | 155.8°C at 760 mmHg | [1] |

The presence of the thiol (-SH) group and two fluorine atoms on the benzene ring imparts a moderate polarity to the molecule. The thiol group is a weak hydrogen bond donor and acceptor. The fluorine atoms, being highly electronegative, contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.

The Role of the Solvent

The choice of solvent is critical, and its properties will determine the extent to which it can favorably interact with this compound. Organic solvents can be broadly categorized based on their polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The aromatic ring of this compound suggests some affinity for aromatic solvents like toluene.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The thiol group of this compound can participate in weak hydrogen bonding with these solvents.

Based on these principles, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents may be more limited but still significant, particularly in aromatic solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following sections outline protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in various solvents and is instrumental in selecting candidates for more rigorous quantitative analysis.[3]

Methodology:

-

Preparation: Accurately weigh approximately 25 mg of this compound into a small, clean, and dry test tube.

-

Solvent Addition: Add the selected organic solvent in 0.25 mL increments.

-

Mixing: After each addition, vigorously agitate the test tube (e.g., using a vortex mixer) for at least 30 seconds to promote dissolution.

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Classification:

-

Soluble: If a clear solution is obtained after the addition of a total of 0.75 mL of solvent.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.[2]

-

Diagram 1: Workflow for Qualitative Solubility Assessment

Caption: A flowchart of the qualitative solubility testing process.

Quantitative Solubility Determination: The Gravimetric Method

For precise solubility values, the gravimetric method is a robust and reliable technique. This method determines the equilibrium solubility of a solid in a liquid by measuring the mass of the dissolved solute in a known volume of the saturated solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter-tipped pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Mass Determination: Once the solvent has been completely removed, accurately weigh the container with the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of solute (g)) / (Volume of aliquot (L))

Diagram 2: Workflow for Quantitative Solubility Determination (Gravimetric Method)

Caption: A step-by-step workflow for quantitative solubility determination using the gravimetric method.

Solvent Selection and Safety Considerations

The selection of an appropriate solvent extends beyond its dissolving power. In the context of drug development and industrial applications, other factors are of paramount importance. Solvent selection guides, such as those developed by pharmaceutical companies like Sanofi, provide a framework for choosing solvents based on safety, health, environmental impact, and quality considerations.[4][5]

Key Solvent Selection Criteria:

-

Safety: Flammability, reactivity, and potential for peroxide formation.

-

Health: Toxicity (acute and chronic) and carcinogenicity.

-

Environmental: Volatility, biodegradability, and potential for environmental contamination.

-

Regulatory: Adherence to guidelines from bodies such as the International Council for Harmonisation (ICH).

Safety Profile of this compound

While specific safety data for this compound is not extensively detailed in the provided search results, related compounds like 2,4-difluorobenzene-1-thiol and 3-fluorothiophenol are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[6][7] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.[8][9]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While specific quantitative data may not be readily available in the public domain, a combination of theoretical prediction and systematic experimental determination can provide the necessary insights. By understanding the interplay of molecular properties and employing robust experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications, ensuring both scientific rigor and operational safety.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60811-24-7 Name: 3,4-Difluorobenzenethiol3,4-Difluorothiophenol [xixisys.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. scribd.com [scribd.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]